1,1,4-Triacetoxy-2,2-dichlorobutane

Synthetic Chemistry Intermediate Optimization Chloramphenicol Synthesis

1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8) is a fully acetylated, gem-dichlorinated aliphatic triol with the molecular formula C10H14Cl2O6 and a molecular weight of 301.12 g/mol. It is characterized by three acetoxy groups at the 1,1,4-positions and two chlorine atoms on the C2 carbon, which confer distinct reactivity for selective deprotection and nucleophilic substitution.

Molecular Formula C10H14Cl2O6
Molecular Weight 301.12 g/mol
CAS No. 141942-59-8
Cat. No. B122643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4-Triacetoxy-2,2-dichlorobutane
CAS141942-59-8
Synonyms1,1,4-Triacetoxy-2,2-dichlorobutane,98%
Molecular FormulaC10H14Cl2O6
Molecular Weight301.12 g/mol
Structural Identifiers
SMILESCC(=O)OCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl
InChIInChI=1S/C10H14Cl2O6/c1-6(13)16-5-4-10(11,12)9(17-7(2)14)18-8(3)15/h9H,4-5H2,1-3H3
InChIKeyPRCAGFHSFZDMCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8): Key Intermediate for Chloramphenicol Analogs


1,1,4-Triacetoxy-2,2-dichlorobutane (CAS 141942-59-8) is a fully acetylated, gem-dichlorinated aliphatic triol with the molecular formula C10H14Cl2O6 and a molecular weight of 301.12 g/mol [1]. It is characterized by three acetoxy groups at the 1,1,4-positions and two chlorine atoms on the C2 carbon, which confer distinct reactivity for selective deprotection and nucleophilic substitution [2]. The compound is primarily employed as a protected intermediate in the synthesis of chloramphenicol-related antibiotics and other fine chemicals .

1
Fully protected triol intermediate for chloramphenicol analog synthesis
2
Orthogonal acetoxy protection enables selective deprotection strategies
3
gem-Dichloro group serves as masked aldehyde/ketone precursor

Why 1,1,4-Triacetoxy-2,2-dichlorobutane Cannot Be Replaced by Generic Chloramphenicol Intermediates


Generic intermediates used in chloramphenicol synthesis, such as 3,3-dichlorotetrahydrofuran-2-ol acetate (CAS 141942-52-1) or simpler chloramphenicol base derivatives, lack the precise combination of acetoxy protection and gem-dichloro substitution present in 1,1,4-Triacetoxy-2,2-dichlorobutane [1]. The acetoxy groups provide orthogonal protection that enables selective deprotection under mild acidic or basic conditions, while the gem-dichloro moiety serves as a masked aldehyde or ketone precursor for subsequent functionalization [2]. Substituting with an alternative intermediate would alter the reactivity profile, potentially leading to undesired side reactions, lower yields, or the need for additional protection/deprotection steps, thereby increasing process complexity and cost .

Protection mismatch Generic intermediates lack the three orthogonal acetoxy groups, which may alter regioselective deprotection outcomes and require additional synthetic steps.
Functional group absence Simpler intermediates do not contain the gem-dichloro unit; substituting may demand a separate carbonyl masking strategy, increasing process complexity.
Yield and purity risk Alternative intermediates may lead to lower acetolysis yields or side-product profiles, affecting downstream purity and cost efficiency.

Quantitative Evidence for Selecting 1,1,4-Triacetoxy-2,2-dichlorobutane Over Alternative Intermediates


Synthetic Yield for Conversion to 4-Acetoxy-2,2-dichlorobutanal

In a key transformation, 1,1,4-Triacetoxy-2,2-dichlorobutane is converted to 4-acetoxy-2,2-dichlorobutanal in 76% yield when treated with sodium acetate over 2.0 hours [1]. While direct comparative yields for alternative intermediates under identical conditions are not reported in the same study, this yield is notably higher than the typical 50–60% range observed for analogous acetolysis reactions of less-substituted dichlorotetrahydrofuran derivatives under similar conditions [2].

Reaction Yield
Class-level inference
76% vs 50–60% typical
Reported yield context supports process evaluation
Class-level inference; direct comparison not available
Synthetic Chemistry Intermediate Optimization Chloramphenicol Synthesis

Structural Differentiation: Orthogonal Acetoxy Protection

1,1,4-Triacetoxy-2,2-dichlorobutane contains three acetoxy groups, providing a fully protected triol scaffold. In contrast, alternative intermediates like 3,3-dichlorotetrahydrofuran-2-ol acetate (CAS 141942-52-1) possess only a single acetoxy group and a cyclic hemiacetal structure, limiting the regioselectivity of subsequent reactions [1]. The presence of three acetoxy groups in the target compound allows for sequential or selective deprotection to unveil specific hydroxyl functionalities for further derivatization, a feature not available with simpler intermediates .

Acetoxy Groups
Class-level inference
3 vs 1 (alternative)
Structural differentiation may support synthetic planning
Class-level inference; regioselectivity context to verify
Medicinal Chemistry Protecting Group Strategy Process Chemistry

Predicted Physicochemical Properties for Process Optimization

1,1,4-Triacetoxy-2,2-dichlorobutane exhibits a predicted boiling point of 98–100°C and a predicted density of 1.325±0.06 g/cm³ [1]. In comparison, the closely related intermediate 3,3-dichlorotetrahydrofuran-2-ol acetate has a reported boiling point of approximately 120–122°C and a density of 1.38 g/cm³ [2]. The lower boiling point of the target compound may offer advantages in purification by distillation under milder conditions, reducing thermal degradation risks during scale-up.

Boiling Point
Cross-study comparable
98–100°C vs 120–122°C
Predicted property context may guide distillation conditions
Predicted values; cross-study comparison
Process Chemistry Scale-up Physicochemical Characterization

Limited High-Strength Differential Evidence Availability

A comprehensive search of primary literature, patents, and authoritative databases reveals limited direct head-to-head comparative data for 1,1,4-Triacetoxy-2,2-dichlorobutane against its closest analogs. The quantitative evidence presented herein is derived from class-level inference and cross-study comparisons, which are indicative but not definitive. Users should consider this limitation when evaluating the compound for specific applications. Direct comparative studies under standardized conditions are recommended to establish robust differentiation.

Evidence Completeness
Data to verify
Limited comparative data
Data completeness review required for procurement confidence
Direct head-to-head studies recommended
Data Availability Procurement Risk Assessment

Recommended Application Scenarios for 1,1,4-Triacetoxy-2,2-dichlorobutane Based on Evidence


Synthesis of Chloramphenicol Analogs via Selective Acetate Deprotection

This intermediate is optimally used in the preparation of chloramphenicol derivatives where a fully protected triol scaffold is required. The three acetoxy groups enable sequential deprotection to generate specific hydroxyl patterns for coupling with aromatic nitro groups or for introducing alternative acyl tails, as demonstrated by its conversion to 4-acetoxy-2,2-dichlorobutanal [1]. This approach is particularly valuable when synthesizing analogs with modified pharmacokinetic properties, such as thiamphenicol or florfenicol precursors [2].

Process Development for High-Yield Acetolysis Reactions

The 76% yield achieved in the conversion to 4-acetoxy-2,2-dichlorobutanal using sodium acetate [1] suggests that this intermediate is well-suited for process optimization studies aimed at maximizing throughput in multi-step syntheses. The relatively mild reaction conditions (2.0 h, sodium acetate) offer a robust starting point for scale-up, potentially reducing the cost of goods for final pharmaceutical products .

Building Block for Heterocyclic API Intermediates

The gem-dichloro moiety serves as a masked carbonyl equivalent, enabling the construction of heterocyclic rings such as oxazolines or thiazolines, which are common motifs in antibacterial agents [1]. The compound's predicted lower boiling point (98–100°C) compared to alternative intermediates facilitates purification by distillation, an advantage during the synthesis of high-purity API building blocks [2].

Structure-Activity Relationship (SAR) Studies of Chloramphenicol Derivatives

In medicinal chemistry campaigns exploring SAR around the chloramphenicol scaffold, this intermediate provides a versatile entry point for introducing modifications at the C1, C2, and C4 positions. The orthogonal protection allows researchers to systematically vary substituents and assess their impact on antibacterial activity and toxicity, as exemplified by studies on dichloroacetyl derivatives .

Application
Selection Property
Validation Focus
Chloramphenicol analog synthesis
Protected triol scaffold with orthogonal acetoxy groups
Sequential deprotection fidelity and regioselectivity
High-yield acetolysis process
Acetolysis reactivity under mild conditions
Reported yield context and process robustness
Heterocyclic API building blocks
gem-Dichloro masked carbonyl reactivity
Distillation-friendly boiling point context
SAR studies of chloramphenicol derivatives
C1, C2, C4 functionalization versatility
Regioselective modification consistency

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